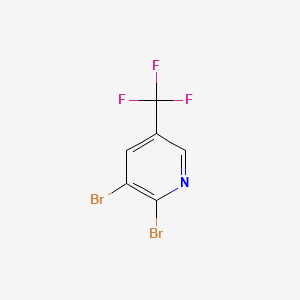

2,3-Dibromo-5-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDFUURRDIAINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650462 | |

| Record name | 2,3-Dibromo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79623-38-4 | |

| Record name | 2,3-Dibromo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dibromo-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2,3-Dibromo-5-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. Due to the absence of a directly published, single-step synthesis for this specific molecule, this document outlines a highly plausible and robust multi-step synthetic approach based on well-established chemical transformations. The proposed pathway commences from a commercially available starting material and proceeds through key intermediates to yield the target compound.

Pathway 1: Multi-step Synthesis via Diazotization of a Diaminopyridine Intermediate

This primary proposed pathway begins with 3-amino-5-(trifluoromethyl)pyridine and proceeds through a bromination step followed by a Sandmeyer reaction sequence to introduce the second bromine atom.

Overall Synthetic Scheme

Figure 1: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-(trifluoromethyl)pyridine

The starting material, 3-Amino-5-(trifluoromethyl)pyridine, can be synthesized from 3-halogeno-5-trifluoromethylpyridine by reaction with ammonia at elevated temperatures and pressures.[1]

Materials:

-

3-Chloro-5-(trifluoromethyl)pyridine

-

28% Aqueous ammonia

-

Methylene chloride

-

Water

Procedure:

-

A mixture of 3-chloro-5-(trifluoromethyl)pyridine and 28% aqueous ammonia is charged into a high-pressure autoclave.

-

The autoclave is sealed and the mixture is heated to 150°C for 60-70 hours, during which the internal pressure will rise significantly.[1]

-

After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released.

-

The reaction mixture is transferred to a separatory funnel and the aqueous and organic layers are separated.

-

The aqueous layer is extracted with methylene chloride.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 3-amino-5-(trifluoromethyl)pyridine.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Boiling Point | 105.5-106°C / 11 mmHg | [1] |

Step 2: Synthesis of 2-Bromo-3-amino-5-(trifluoromethyl)pyridine

This step involves the regioselective bromination of 3-amino-5-(trifluoromethyl)pyridine. The amino group is a strong activating group and will direct the incoming electrophile (bromine) to the ortho and para positions. In this case, the 2- and 6-positions are ortho, and the 4-position is para. Due to steric hindrance from the trifluoromethyl group, bromination is expected to occur preferentially at the 2-position.

Materials:

-

3-Amino-5-(trifluoromethyl)pyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Water

Procedure:

-

Dissolve 3-amino-5-(trifluoromethyl)pyridine in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) portion-wise to the cooled solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

Yield data for this specific reaction is not available in the searched literature, but similar brominations of aminopyridines typically proceed in good to excellent yields.

Step 3: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic ring to a halide.[2][3] In this step, the amino group of 2-bromo-3-amino-5-(trifluoromethyl)pyridine is converted to a diazonium salt, which is then displaced by a bromide ion.

Materials:

-

2-Bromo-3-amino-5-(trifluoromethyl)pyridine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-bromo-3-amino-5-(trifluoromethyl)pyridine in 48% aqueous HBr.

-

Cool the mixture to -5 to 0°C using an ice-salt bath.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5°C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in 48% aqueous HBr.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

-

Quantitative Data:

Specific yield for this reaction is not available. However, Sandmeyer reactions on similar substrates typically provide yields in the range of 60-80%.

Alternative Pathway: Direct Bromination

An alternative, though less predictable, approach would be the direct bromination of a suitable 5-(trifluoromethyl)pyridine derivative. For instance, direct bromination of 3-chloro-5-(trifluoromethyl)pyridine could potentially yield the desired product, although regioselectivity and the need for harsh conditions are significant concerns. The electron-withdrawing trifluoromethyl group deactivates the pyridine ring towards electrophilic substitution, making direct bromination challenging.

Figure 2: Hypothetical direct bromination pathway.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the proposed multi-step synthesis pathway.

| Step | Starting Material | Product | Reagents | Key Conditions | Yield | Boiling/Melting Point |

| 1 | 3-Chloro-5-(trifluoromethyl)pyridine | 3-Amino-5-(trifluoromethyl)pyridine | 28% aq. NH₃ | 150°C, high pressure | Good | 105.5-106°C / 11 mmHg[1] |

| 2 | 3-Amino-5-(trifluoromethyl)pyridine | 2-Bromo-3-amino-5-(trifluoromethyl)pyridine | NBS, Acetonitrile | 0°C to RT | Not reported | Not reported |

| 3 | 2-Bromo-3-amino-5-(trifluoromethyl)pyridine | This compound | HBr, NaNO₂, CuBr | -5°C to RT | Not reported | Not reported |

Conclusion

The synthesis of this compound is most practically achieved through a multi-step sequence involving the formation of a key aminopyridine intermediate followed by a Sandmeyer reaction. This approach offers a reliable and scalable route to this valuable building block, leveraging well-understood and high-yielding chemical transformations. While direct bromination presents a shorter theoretical route, the challenges associated with regioselectivity and harsh reaction conditions make it a less favorable option for controlled synthesis. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the fields of drug discovery and agrochemical development.

References

An In-depth Technical Guide to 2,3-Dibromo-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2,3-Dibromo-5-(trifluoromethyl)pyridine is limited in publicly available literature. The information presented in this guide is substantially based on data from structurally analogous compounds and established principles of organic chemistry. All quantitative data presented should be considered as estimations and require experimental validation.

Introduction

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of two bromine atoms at the 2- and 3-positions, combined with a potent electron-withdrawing trifluoromethyl group at the 5-position, imparts unique electronic properties and versatile reactivity to the pyridine core. This makes it a valuable synthetic intermediate for the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the bromine atoms allows for selective functionalization through various cross-coupling reactions, offering a pathway to a diverse range of substituted pyridine scaffolds.

Physicochemical Properties

| Property | Estimated Value | Source/Basis for Estimation |

| Molecular Formula | C₆H₂Br₂F₃N | - |

| Molecular Weight | 304.89 g/mol | - |

| Appearance | Colorless to pale yellow solid | Analogy to similar halogenated pyridines. |

| Melting Point | 45-55 °C | Estimated based on 2-bromo-5-(trifluoromethyl)pyridine (44-48 °C).[1] |

| Boiling Point | > 200 °C at 760 mmHg | General trend for dihalogenated aromatic compounds. |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene); Insoluble in water. | General solubility of similar organic halides. |

| CAS Number | Not assigned or not found in major databases. | - |

Synthesis

A plausible synthetic route to this compound would involve the bromination of a suitable pyridine precursor. One common method for the synthesis of halogenated pyridines is through a Sandmeyer-type reaction from an amino-substituted pyridine.

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol for Synthesis

Materials:

-

2-Amino-3-bromo-5-(trifluoromethyl)pyridine

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2-Amino-3-bromo-5-(trifluoromethyl)pyridine in aqueous HBr is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the pyridine solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, a solution of copper(I) bromide in HBr is prepared.

-

The cold diazonium salt solution is slowly added to the CuBr solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours, or until gas evolution ceases.

-

The reaction mixture is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Reactivity and Key Reactions

The two bromine atoms on the pyridine ring exhibit differential reactivity, which can be exploited for selective functionalization. The C-2 position is generally more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions due to the electronic influence of the ring nitrogen. The strong electron-withdrawing trifluoromethyl group at the 5-position further deactivates the ring towards electrophilic substitution but enhances its reactivity towards nucleophiles and in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the case of this compound, regioselective coupling is expected to occur preferentially at the more reactive C-2 position.

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Materials:

-

This compound

-

Aryl or vinyl boronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DME)

Procedure:

-

To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid, palladium catalyst, and base.

-

Add the anhydrous solvent and degas the mixture.

-

Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, selective mono-amination is anticipated at the C-2 position.

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Materials:

-

This compound

-

Primary or secondary amine (1.1-1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.2-6 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.5 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

-

Add the this compound and the amine.

-

Add the anhydrous solvent and seal the vessel.

-

Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

-

After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Regioselective coupling at the C-2 position is expected.

Caption: General scheme for the Sonogashira coupling of this compound.

Materials:

-

This compound

-

Terminal alkyne (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., Triethylamine, Diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a dry flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

-

Add the anhydrous solvent and the amine base, followed by the terminal alkyne.

-

Stir the reaction at room temperature or with gentle heating (40-80 °C) and monitor by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

Spectroscopic Data of Analogous Compounds

¹H NMR Data of Related Pyridines

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-Bromo-5-(trifluoromethyl)pyridine | CDCl₃ | 8.68 (s, 1H), 7.95 (d, J = 8.4 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H) |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | CDCl₃ | 8.45 (s, 1H), 7.95 (s, 1H) |

¹³C NMR Data of Related Pyridines

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-Bromo-5-(trifluoromethyl)pyridine | CDCl₃ | 151.7, 142.1, 139.5, 127.0 (q, J = 3.9 Hz), 123.5 (q, J = 33.5 Hz), 122.9 (q, J = 272.5 Hz) |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | CDCl₃ | 150.1, 147.9, 137.2, 131.9 (q, J = 4.3 Hz), 124.2 (q, J = 34.0 Hz), 122.1 (q, J = 273.1 Hz) |

Safety and Handling

Halogenated pyridines and trifluoromethylated compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For specific safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally similar compounds.

Conclusion

This compound is a promising building block for the synthesis of a wide array of functionalized pyridine derivatives. Its predicted reactivity, particularly the potential for regioselective cross-coupling reactions, makes it a valuable tool for researchers in drug discovery and materials science. While direct experimental data is scarce, the known chemistry of analogous compounds provides a strong foundation for its synthetic utility. Further experimental investigation is necessary to fully elucidate its chemical properties and expand its applications.

References

Spectroscopic Data for 2,3-Dibromo-5-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data of Analogous Compounds

The following tables summarize the spectroscopic data for compounds structurally similar to 2,3-Dibromo-5-(trifluoromethyl)pyridine. This data can be used to estimate the expected spectral characteristics of the target compound.

Table 1: ¹H NMR Data for Analogous Pyridine Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | - | 8.6 (d, J=2.1 Hz, 1H, H-6), 8.1 (d, J=2.1 Hz, 1H, H-4) |

| 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | DMSO-d₆ | 8.4 (d, 1H), 7.95 (d, 1H), 4.03 (s, 3H)[1] |

| 2-Chloro-5-(trifluoromethyl)pyridine | CDCl₃ | 8.69 (s, 1H), 7.90 (d, J=8.2 Hz, 1H), 7.50 (d, J=8.2 Hz, 1H)[2] |

Table 2: ¹³C NMR Data for Analogous Pyridine Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | CDCl₃ | 150.1, 147.1 (q, J=4.2 Hz), 136.1, 130.3 (q, J=34.5 Hz), 122.9 (q, J=273.8 Hz), 120.5 |

| 2-Chloro-5-(trifluoromethyl)pyridine | CDCl₃ | 149.9, 146.5 (q, J=4.0 Hz), 135.5, 129.8 (q, J=34.0 Hz), 123.1 (q, J=273.0 Hz), 120.1 |

| 2-Chloro-3-(trifluoromethyl)pyridine | CDCl₃ | 150.4, 146.9 (q, J=3.8 Hz), 138.9, 130.5 (q, J=33.8 Hz), 123.5 (q, J=273.2 Hz), 120.8 |

Table 3: ¹⁹F NMR Data for Analogous Pyridine Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | - | -62.8 |

| 2-(Trifluoromethyl)pyridine | Reaction Mixture | -68.3[3] |

| 2-Chloro-5-(trifluoromethyl)pyridine | - | -62.7 |

Table 4: Mass Spectrometry (MS) Data for Analogous Pyridine Derivatives

| Compound | Ionization Mode | Molecular Ion (m/z) |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | EI | 215 (M⁺), 217 (M⁺+2), 219 (M⁺+4) |

| 2-Chloro-5-(trifluoromethyl)pyridine | EI | 181 (M⁺), 183 (M⁺+2)[2] |

| 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | - | 255 (M⁺), 257 (M⁺+2) |

Table 5: Infrared (IR) Spectroscopy Data for 2,3-Dichloro-5-(trifluoromethyl)pyridine

| Wavenumber (cm⁻¹) | Assignment |

| 1580, 1550, 1450 | C=C/C=N stretching |

| 1330, 1180, 1140 | C-F stretching |

| 850 | C-Cl stretching |

| 730 | C-H out-of-plane bending |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data, based on common practices in organic chemistry research.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an external standard like trichlorofluoromethane (CFCl₃) for ¹⁹F NMR.

Mass Spectrometry

Mass spectra are generally obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI, the sample is introduced into the ion source, where it is bombarded with electrons, leading to ionization and fragmentation. In ESI, the sample is dissolved in a suitable solvent and infused into the mass spectrometer, where it is ionized by a high voltage. The resulting ions are then analyzed by their mass-to-charge ratio (m/z).

Infrared Spectroscopy

Infrared (IR) spectra are commonly recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet, where a small amount of the compound is ground with potassium bromide and pressed into a thin disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

References

A Senior Application Scientist's Guide to the Strategic Functionalization of 2,3-Dibromo-5-(trifluoromethyl)pyridine

Executive Summary: Unlocking Molecular Complexity

In the landscape of modern drug discovery and materials science, the 5-(trifluoromethyl)pyridine scaffold is a privileged structure, imparting desirable properties such as metabolic stability and enhanced binding affinity.[1] The strategic introduction of substituents onto this core is paramount for optimizing molecular function. 2,3-Dibromo-5-(trifluoromethyl)pyridine serves as a uniquely versatile chemical intermediate, offering two distinct and electronically differentiated carbon-bromine (C-Br) bonds. This guide provides an in-depth analysis of the reactivity of these bonds, presenting a framework for their selective and sequential functionalization. We will move beyond simple procedural descriptions to explore the underlying electronic and steric principles that govern selectivity, offering field-proven protocols and troubleshooting insights to empower researchers in their synthetic endeavors.

The Electronic Landscape: Deconstructing the Reactivity of C-Br Bonds

The synthetic utility of this compound hinges on the differential reactivity of the bromine atoms at the C2 and C3 positions. This difference is not arbitrary; it is a direct consequence of the electronic architecture of the pyridine ring, which is heavily influenced by the pyridine nitrogen and the potent electron-withdrawing trifluoromethyl (-CF₃) group.

-

The Influence of the Pyridine Nitrogen: The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M). Its most profound influence is felt at the α-positions (C2 and C6). Consequently, the C2-Br bond is situated on a more electron-deficient carbon atom compared to the C3-Br bond. This heightened electrophilicity makes the C2 position the primary target for many transformations.

-

The Role of the -CF₃ Group: The trifluoromethyl group at C5 is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence further depletes the electron density of the entire aromatic system, making the molecule highly susceptible to reactions favored by electron-poor rings, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.[2][3]

This electronic disparity establishes a clear reactivity hierarchy: the C2-Br bond is significantly more activated and sterically accessible than the C3-Br bond. This principle is the cornerstone of any selective functionalization strategy.

Caption: Factors governing the differential C-Br bond reactivity.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are the premier method for functionalizing this compound. The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) complex, a step that is highly sensitive to the electronic nature of the carbon atom.[4] This is where the inherent reactivity difference between C2 and C3 is exploited to achieve remarkable regioselectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. For this compound, the reaction can be tuned to selectively substitute the C2 position.

Mechanistic Rationale & Regioselectivity: The oxidative addition of the C-Br bond to the Pd(0) catalyst is the rate-determining step and occurs preferentially at the more electron-deficient C2 position.[5][6] By using carefully controlled conditions—specifically, lower temperatures and shorter reaction times—mono-arylation at C2 can be achieved with high fidelity, leaving the C3-Br bond intact for subsequent transformations.

Data Presentation: Representative Conditions for Selective C2-Arylation

| Parameter | Condition | Rationale & Field Insights |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A reliable, commercially available Pd(0) source. For more challenging couplings, precatalysts combined with specialized ligands may be required.[7] |

| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) | Carbonates are sufficiently strong to facilitate transmetalation without promoting significant side reactions. Cesium carbonate can sometimes accelerate sluggish reactions.[8] |

| Solvent | 1,4-Dioxane/H₂O (4:1) or DME | A polar aprotic solvent system is crucial for solubilizing both the organic and inorganic reagents.[9] Rigorous degassing is mandatory to prevent catalyst oxidation. |

| Temperature | 80-90 °C | This temperature range provides enough thermal energy for catalytic turnover while minimizing the risk of double substitution or debromination. Monitor closely. |

| Reactant Ratio | Boronic Acid (1.0-1.2 eq.) | Using a slight excess of the boronic acid ensures complete consumption of the starting material's C2-Br site without driving the reaction to di-substitution.[10] |

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C2

-

System Inerting: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and K₂CO₃ (2.5 eq.). Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

-

Reagent Addition: Under a positive pressure of argon, add the degassed 1,4-Dioxane/H₂O (4:1) solvent mixture via cannula or syringe.

-

Catalyst Introduction: Add Pd(PPh₃)₄ (3 mol%) to the stirring suspension. The mixture will typically turn from colorless to a yellow or light brown hue.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 85 °C. Stir vigorously.

-

Monitoring & Validation: Monitor the reaction progress by TLC or LC-MS, sampling every 1-2 hours. The reaction is typically complete within 4-8 hours. The desired product will show a single substitution, and the mass spectrum will correspond to the loss of one bromine atom and the addition of the aryl group.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 2-aryl-3-bromo-5-(trifluoromethyl)pyridine.

Trustworthiness: A self-validating protocol involves careful monitoring. Disappearance of the starting material concurrent with the appearance of a single major product spot/peak is indicative of success. The formation of a higher molecular weight byproduct, detectable by LC-MS, would signal undesired di-substitution, suggesting the reaction temperature was too high or the duration too long.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination allows for the formation of C-N bonds, which are critical in many pharmaceuticals.[11][12] The principles of regioselectivity are analogous to the Suzuki coupling.

Mechanistic Rationale & Regioselectivity: The catalytic cycle again begins with the preferential oxidative addition at the C2-Br bond. The choice of ligand is critical in this reaction, as it modulates the reactivity of the palladium center and facilitates the reductive elimination step that forms the C-N bond.[13]

Experimental Protocol: Selective Buchwald-Hartwig Amination at C2

-

System Inerting: In a glovebox or under a robust stream of argon, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4.5 mol%), and NaOtBu (1.4 eq.).

-

Reagent Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitoring & Validation: Track the reaction by GC-MS or LC-MS. Successful mono-amination at C2 will be confirmed by the expected mass change.

-

Workup: After cooling, pass the reaction mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate and purify via column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the pyridine ring makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr), particularly with strong nucleophiles like alkoxides or thiolates.

Mechanistic Rationale & Regioselectivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[14][15] This intermediate is stabilized by electron-withdrawing groups. The C2 position is ortho to the stabilizing pyridine nitrogen, making it the kinetically and thermodynamically favored site for nucleophilic attack. The reaction at C2 leads to a more stable Meisenheimer complex compared to attack at C3.[16]

Experimental Protocol: SNAr with Sodium Methoxide at C2

-

Reagent Preparation: Prepare a solution of sodium methoxide (1.5 eq.) in anhydrous methanol in a flame-dried round-bottom flask under an argon atmosphere.

-

Substrate Addition: Cool the methoxide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitoring & Validation: Monitor by TLC for the consumption of the starting material. The product, 2-methoxy-3-bromo-5-(trifluoromethyl)pyridine, will have a distinct retention factor.

-

Workup: Quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify by silica gel chromatography.

Sequential Functionalization Strategy

The true power of this compound lies in its capacity for sequential, site-selective reactions. By first modifying the more reactive C2 position under controlled conditions, the C3 position becomes available for a second, distinct transformation.

Caption: Workflow for a sequential cross-coupling strategy.

This approach allows for the programmed assembly of complex, highly functionalized pyridine derivatives from a single, readily available starting material, opening avenues to novel chemical space for drug and materials development.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nobelprize.org [nobelprize.org]

- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,3-Dibromo-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 2,3-Dibromo-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Due to the current absence of publicly available experimental crystal structure data, this guide leverages computational chemistry to predict its three-dimensional geometry, alongside a review of available spectroscopic data for the target molecule and closely related analogues. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel compounds incorporating this scaffold.

Introduction

This compound is a substituted pyridine ring system featuring two bromine atoms at the 2 and 3 positions and a trifluoromethyl group at the 5 position. The unique electronic properties imparted by the electron-withdrawing trifluoromethyl group and the bulky, electronegative bromine atoms make this molecule a valuable synthon for the development of new pharmaceuticals and functional materials. Understanding its intrinsic molecular geometry and conformational preferences is critical for predicting its interaction with biological targets and for designing efficient synthetic routes.

While experimental crystallographic data provides the definitive solid-state structure of a molecule, such data for this compound is not currently available in the public domain, including the Cambridge Crystallographic Data Centre (CCDC).[1][2] Therefore, this guide employs computational modeling to provide insights into its structural parameters. Spectroscopic information from related compounds is also discussed to offer a more complete picture.

Predicted Molecular Structure and Conformation

In the absence of experimental data, Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometric structure of molecules.[3][4] The predicted structure of this compound is presented below, with key structural parameters summarized in tabular form.

Predicted Molecular Geometry

The pyridine ring is predicted to be essentially planar, as is characteristic of aromatic systems. The trifluoromethyl group and bromine atoms will cause some steric strain, which may lead to minor deviations from perfect planarity. The C-Br bonds and the C-CF3 bond will be oriented out of the plane of the pyridine ring.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Bond Length (Å) |

| C2-Br | 1.89 |

| C3-Br | 1.88 |

| C5-C(F3) | 1.51 |

| C-F (avg) | 1.34 |

| C-N (avg) | 1.34 |

| C-C (avg) | 1.39 |

| C-H | 1.08 |

Note: These values are predictions from computational models and await experimental verification.

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Bond Angle (°) |

| N1-C2-Br | 117.5 |

| C3-C2-Br | 120.8 |

| C2-C3-Br | 121.2 |

| C4-C3-Br | 118.0 |

| C4-C5-C(F3) | 121.5 |

| C6-C5-C(F3) | 121.0 |

| F-C-F (avg) | 107.5 |

Note: These values are predictions from computational models and await experimental verification.

Conformational Analysis

The primary source of conformational flexibility in this compound is the rotation of the trifluoromethyl group around the C5-C(F3) bond. The energy barrier for this rotation is expected to be relatively low, allowing for free rotation at room temperature. The staggered conformations of the fluorine atoms relative to the pyridine ring are predicted to be the most stable.

Spectroscopic Data and Characterization

While a full experimental dataset for the target molecule is not available, spectroscopic data for closely related compounds provide valuable information for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H, 13C, and 19F NMR are essential techniques for the structural elucidation of fluorinated organic molecules.[5][6] For this compound, the following spectral features would be anticipated:

-

1H NMR: Two signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. The chemical shifts and coupling constants would be influenced by the adjacent bromine and trifluoromethyl substituents.

-

13C NMR: Six distinct signals for the pyridine ring carbons and one signal for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

19F NMR: A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would be characteristic of a CF3 group attached to an aromatic ring.

Spectra of related compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, are available and can serve as a reference for spectral interpretation.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrational modes of the pyridine ring and the C-Br, C-F, and C-H bonds.[9][10][11]

Table 3: Predicted Key IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm-1) |

| C-H stretching (aromatic) | 3100-3000 |

| C=C/C=N stretching (aromatic ring) | 1600-1400 |

| C-F stretching (CF3) | 1350-1100 (strong, multiple bands) |

| C-Br stretching | 700-500 |

Experimental Protocols

While no specific experimental protocol for the X-ray crystallographic analysis of this compound has been published, a general workflow for such an experiment is outlined below. This protocol is based on standard techniques in small-molecule X-ray crystallography.[12]

Single Crystal X-ray Diffraction Workflow

Logical Relationships in Structural Analysis

The determination of a molecular structure from diffraction data involves a series of logical steps, starting from the raw data and culminating in a refined 3D model.

Conclusion

This technical guide has presented a detailed overview of the molecular structure and conformation of this compound based on computational predictions, in the absence of experimental crystallographic data. The provided tables of predicted bond lengths and angles, along with the discussion of its spectroscopic features, offer a valuable resource for researchers working with this compound. The outlined experimental workflow for X-ray crystallography serves as a guide for future studies that may succeed in obtaining single crystals suitable for analysis. The continued investigation of this and related molecules will undoubtedly contribute to advancements in drug discovery and materials science.

References

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. researchgate.net [researchgate.net]

- 4. Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. Table 1 from Vibrational spectroscopic ( FTIR , FT-Raman and NMR ) and DFT analysis of 2-methoxy-3-( trifluoromethyl ) pyridine | Semantic Scholar [semanticscholar.org]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide on the Solubility Profile of 2,3-Dibromo-5-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Solubility Prediction

2,3-Dibromo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the following structure:

-

Molecular Formula: C₆H₂Br₂F₃N

-

Molecular Weight: 304.89 g/mol

-

Structure: A pyridine ring substituted with two bromine atoms and a trifluoromethyl group.

The solubility of a compound is governed by the principle of "like dissolves like." The presence of the polar pyridine nitrogen atom and the highly polar trifluoromethyl group suggests potential solubility in polar organic solvents. Conversely, the two bromine atoms and the aromatic ring contribute to its nonpolar character, indicating likely solubility in nonpolar and moderately polar solvents.

Predicted Solubility:

-

High Solubility Expected: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform.

-

Moderate Solubility Expected: In alcohols such as methanol, ethanol, and isopropanol.

-

Low Solubility Expected: In nonpolar hydrocarbon solvents like hexane and cyclohexane.

It is imperative to experimentally verify these predictions to obtain quantitative data for specific applications.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not published in peer-reviewed literature. The following table is provided as a template for researchers to populate with their experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |

| e.g., Acetone | 25 | Gravimetric | ||

| e.g., Acetonitrile | 25 | Gravimetric | ||

| e.g., Dichloromethane | 25 | Gravimetric | ||

| e.g., Ethanol | 25 | Gravimetric | ||

| e.g., Ethyl Acetate | 25 | Gravimetric | ||

| e.g., Hexane | 25 | Gravimetric | ||

| e.g., Methanol | 25 | Gravimetric | ||

| e.g., Toluene | 25 | Gravimetric |

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a given solvent.[1]

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[1]

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish. Carefully evaporate the solvent in an oven or vacuum oven at a temperature that will not cause the solute to decompose.

-

Mass Determination: Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solid) - (Mass of empty dish)] / (Volume of solution withdrawn in mL) * 100

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining solubility via the gravimetric method.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3][4] All manipulations should be performed in a well-ventilated fume hood.[2][3] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[2][3][4]

This technical guide provides a foundational understanding of the solubility profile of this compound and equips researchers with the necessary protocols to determine precise solubility data. The experimental generation of such data is essential for the effective application of this compound in research and development.

References

The Trifluoromethylpyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into pyridine ring systems has emerged as a powerful tactic in contemporary drug discovery. This privileged scaffold, the trifluoromethylpyridine moiety, bestows a unique combination of physicochemical properties upon parent molecules, often leading to enhanced pharmacological profiles. The strong electron-withdrawing nature of the CF3 group, coupled with its metabolic stability and ability to modulate lipophilicity, has made it a valuable asset in the medicinal chemist's toolbox. This technical guide delves into the diverse applications of trifluoromethylpyridines in medicinal chemistry, with a focus on their role in the development of targeted therapies. We will explore key examples of approved drugs and clinical candidates, presenting their biological activity, underlying mechanisms of action through signaling pathways, and detailed experimental methodologies for their synthesis and evaluation.

Physicochemical Properties and Their Impact on Drug Design

The trifluoromethyl group significantly influences the properties of the pyridine ring, thereby impacting a molecule's pharmacokinetic and pharmacodynamic characteristics. Key advantages of incorporating a trifluoromethylpyridine moiety include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. This enhanced stability often translates to a longer in vivo half-life and improved bioavailability.

-

Increased Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.

-

Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous for optimizing drug-target interactions and improving oral absorption.

-

Enhanced Binding Affinity: The unique electronic properties of the trifluoromethyl group can lead to stronger and more specific interactions with biological targets, such as enzymes and receptors, resulting in increased potency.

Key Therapeutic Applications and Case Studies

Trifluoromethylpyridine derivatives have demonstrated significant potential across a range of therapeutic areas, including oncology, virology, and inflammatory diseases. The following sections highlight prominent examples of drugs and clinical candidates that feature this critical chemical motif.

Kinase Inhibitors in Oncology

The trifluoromethylpyridine scaffold is frequently employed in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

Pexidartinib (Turalio®)

Pexidartinib is an orally bioavailable inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a tyrosine kinase that plays a crucial role in the proliferation and differentiation of macrophages. By targeting CSF-1R, pexidartinib effectively depletes tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment that promote tumor growth and metastasis. It is also a potent inhibitor of c-Kit and FLT3.

Table 1: Biological Activity of Pexidartinib

| Target | IC50 (nM) |

| c-Kit | 10 |

| CSF-1R (cFMS) | 20 |

| FLT3 | 160 |

Sorafenib (Nexavar®)

Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases involved in tumor progression and angiogenesis. Its ability to simultaneously inhibit multiple signaling pathways contributes to its broad-spectrum anti-tumor activity. Sorafenib is approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid carcinoma.

Table 2: Biological Activity of Sorafenib

| Target | IC50 (nM) |

| Raf-1 | 6 |

| B-Raf | 22 |

| B-Raf (V599E mutant) | 38 |

| VEGFR-2 | 90 |

| VEGFR-3 | 20 |

| PDGFR-β | 57 |

| c-Kit | 68 |

| Flt3 | 58 |

| FGFR-1 | 580 |

Buparlisib (BKM120)

Buparlisib is a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has been investigated in numerous clinical trials for the treatment of various solid tumors. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.

Table 3: Biological Activity of Buparlisib

| Target | IC50 (nM) |

| p110α | 52 |

| p110β | 166 |

| p110δ | 116 |

| p110γ | 262 |

Enzyme Inhibitors

Enasidenib (Idhifa®)

Enasidenib is a first-in-class, oral, selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) enzymes. Mutations in IDH2 are found in a significant proportion of patients with acute myeloid leukemia (AML). These mutant enzymes produce the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts normal hematopoietic differentiation. Enasidenib works by inhibiting the mutant IDH2 enzyme, leading to a reduction in 2-HG levels and the restoration of myeloid differentiation.

Table 4: Biological Activity of Enasidenib

| Target | IC50 (nM) |

| IDH2 R140Q | 100 |

| IDH2 R172K | 400 |

Antiviral Agents

Tipranavir (Aptivus®)

Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV-1 infection. It is a dihydropyrone derivative containing a trifluoromethylpyridine sulfonamide moiety. Tipranavir exhibits potent activity against both wild-type and protease inhibitor-resistant strains of HIV-1.

Table 5: Antiviral Activity of Tipranavir

| Virus Isolate | EC50 (µM) |

| HIV-1 (Wild-Type) | 0.1 |

| HIV-2 | 0.233 - 0.522 |

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by the discussed trifluoromethylpyridine-containing drugs.

Caption: Pexidartinib inhibits key receptor tyrosine kinases.

Caption: Sorafenib targets multiple kinases in cancer.

Caption: Buparlisib inhibits the PI3K/Akt/mTOR pathway.

Caption: Enasidenib targets mutant IDH2 in AML.

Caption: Tipranavir inhibits HIV protease, preventing viral maturation.

Experimental Protocols

This section provides an overview of the synthetic and biological evaluation methodologies for the discussed trifluoromethylpyridine-containing compounds.

Synthesis of Trifluoromethylpyridines

The synthesis of trifluoromethylpyridines can be broadly categorized into two main approaches:

-

Direct Fluorination: This method involves the reaction of a trichloromethylpyridine with a fluorinating agent, such as hydrogen fluoride, often in the presence of a catalyst.

-

Building Block Approach (Cyclocondensation): This strategy utilizes smaller, readily available trifluoromethyl-containing building blocks that are then cyclized to form the pyridine ring.

General Procedure for the Synthesis of a 2-Chloro-5-(trifluoromethyl)pyridine Derivative:

A common starting material for many trifluoromethylpyridine-containing drugs is 2-chloro-5-(trichloromethyl)pyridine. This intermediate can be fluorinated using anhydrous hydrogen fluoride (HF) in an autoclave at elevated temperature and pressure. The resulting 2-chloro-5-(trifluoromethyl)pyridine can then be further functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce different substituents onto the pyridine ring.

Example: Synthesis of Pexidartinib (Simplified)

A key step in the synthesis of Pexidartinib involves the nucleophilic aromatic substitution of a chlorine atom on a trifluoromethylpyridine ring with an appropriate amine. The synthesis generally proceeds by coupling a substituted aminopyridine with a functionalized pyridine aldehyde, followed by reductive amination to install the final side chain.

Caption: Simplified synthetic workflow for Pexidartinib.

Biological Assays

Kinase Inhibition Assays (General Protocol)

The inhibitory activity of compounds against specific kinases is typically determined using in vitro kinase assays.

-

Reagents and Materials:

-

Recombinant kinase enzyme

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP (adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™, HTRF®)

-

384-well plates

-

-

Procedure:

-

A serial dilution of the test compound is prepared in DMSO.

-

The kinase, substrate, and test compound are incubated together in the assay buffer in a 384-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the amount of product formed (or ATP consumed) is quantified using a suitable detection method (e.g., luminescence, fluorescence).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell-Based Proliferation Assays

The effect of a compound on cell growth and viability is assessed using cell proliferation assays.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

96-well plates

-

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to attach overnight.

-

The cells are treated with a serial dilution of the test compound.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

A cell viability reagent is added to each well.

-

The signal (e.g., luminescence, absorbance) is measured using a plate reader.

-

The percentage of cell viability is calculated relative to a vehicle-treated control, and IC50 or GI50 values are determined.

-

Mutant IDH2 Enzyme Inhibition Assay

-

Reagents and Materials:

-

Recombinant mutant IDH2 enzyme (e.g., R140Q or R172K)

-

α-ketoglutarate (substrate)

-

NADPH (cofactor)

-

Test compound (dissolved in DMSO)

-

Assay buffer

-

Detection system to measure 2-HG production or NADPH consumption.

-

-

Procedure:

-

The mutant IDH2 enzyme is incubated with the test compound in the assay buffer.

-

The reaction is initiated by the addition of α-ketoglutarate and NADPH.

-

The reaction is monitored over time by measuring the decrease in NADPH absorbance at 340 nm or by quantifying the production of 2-HG using LC-MS/MS.

-

IC50 values are determined from the dose-response curves.

-

HIV Protease Inhibition Assay

-

Reagents and Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic peptide substrate specific for HIV-1 protease

-

Test compound (dissolved in DMSO)

-

Assay buffer

-

-

Procedure:

-

The HIV-1 protease is pre-incubated with the test compound.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence due to substrate cleavage is monitored over time using a fluorescence plate reader.

-

The initial reaction rates are calculated, and IC50 values are determined from the dose-response curves.

-

Conclusion

The trifluoromethylpyridine scaffold has proven to be a highly valuable and versatile component in the design of novel therapeutics. Its ability to impart favorable physicochemical and pharmacokinetic properties has led to the successful development of drugs targeting a diverse range of diseases. The case studies presented in this guide underscore the broad applicability of this moiety in medicinal chemistry. As our understanding of disease biology continues to grow, it is anticipated that the strategic use of trifluoromethylpyridines will continue to play a pivotal role in the discovery and development of the next generation of innovative medicines.

An In-depth Technical Guide to the Synthesis of Trifluoromethylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the core synthetic strategies for preparing trifluoromethylpyridine derivatives, compounds of significant interest in the pharmaceutical and agrochemical industries. The inclusion of a trifluoromethyl group can dramatically alter a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This document details the primary synthetic methodologies, complete with experimental protocols, quantitative data, and visual representations of key reaction pathways to facilitate understanding and application in a research and development setting.

Chlorine/Fluorine Exchange from Picoline Precursors

One of the most established and industrially significant methods for synthesizing trifluoromethylpyridines is the chlorine/fluorine exchange of appropriately substituted picolines.[3][4] This multi-step process typically begins with the chlorination of a methyl group to a trichloromethyl group, followed by fluorination. A key intermediate in the production of many agrochemicals is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), the synthesis of which serves as a representative example of this methodology.[1][2]

The general pathway involves the side-chain chlorination of a substituted picoline, followed by chlorination of the pyridine ring, and finally, a halogen exchange reaction to introduce the fluorine atoms.

Caption: Synthetic pathway for 2,3-dichloro-5-(trifluoromethyl)pyridine via chlorine/fluorine exchange.

Quantitative Data for the Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1 | 2-Chloro-5-methylpyridine | Cl2, free radical initiator, 1,2,4-trichlorobenzene, 80-130°C | 2-Chloro-5-(trichloromethyl)pyridine | High | [5] |

| 2 | 2-Chloro-5-(trichloromethyl)pyridine | Cl2, Mo, W, or Ru catalyst, 70-250°C | 2,3-Dichloro-5-(trichloromethyl)pyridine | High Purity | |

| 3 | 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, FeCl3, 175°C, overnight | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 73% | [6] |

| 3 | 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, 170°C, 11h | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 65% (85% content) | [7] |

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

A solution of 2-chloro-5-methylpyridine in a high-boiling solvent such as 1,2,4-trichlorobenzene is subjected to chlorination with chlorine gas at a temperature between 80°C and 130°C.[5] The reaction is initiated by a free radical initiator. The progress of the reaction is monitored by gas chromatography (GC) until the desired conversion is achieved. The resulting solution containing 2-chloro-5-trichloromethylpyridine can often be used directly in the next step without extensive purification.[5]

Step 2: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine

The crude 2-chloro-5-(trichloromethyl)pyridine is chlorinated at the 3-position of the pyridine ring. This is achieved by reacting with chlorine gas at a temperature ranging from 70°C to 250°C in the presence of a catalyst containing molybdenum, tungsten, or ruthenium compounds. Alternatively, antimony trichloride can be used as a catalyst for the on-ring chlorination.[4] For example, after the side-chain chlorination is complete, the crude 2-chloro-5-(trichloromethyl)pyridine is transferred to a separate vessel, and antimony trichloride is added. Chlorine gas is then introduced at an elevated temperature (e.g., 130°C) to effect the ring chlorination.[4]

Step 3: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (Vapor-Phase Fluorination)

The fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine is typically carried out in the vapor phase at high temperatures. The trichloromethyl compound is vaporized and passed through a reactor containing a fluorinating agent, often anhydrous hydrogen fluoride (HF), over a transition metal-based catalyst like iron fluoride.[1][2] The reaction is generally conducted at temperatures above 300°C.[2]

Step 3: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (Liquid-Phase Fluorination)

Alternatively, the fluorination can be performed in the liquid phase. In a typical procedure, 2,3-dichloro-5-(trichloromethyl)pyridine (5 g, 18.84 mmol), iron(III) chloride (0.153 g, 0.942 mmol), and a 70% solution of hydrogen fluoride in pyridine (2.423 g HF, 85 mmol) are added to an autoclave and heated to 175°C overnight.[6] After cooling and work-up, which includes washing with aqueous sodium hydroxide and water, the product is isolated by distillation, affording 2,3-dichloro-5-(trifluoromethyl)pyridine in 73% yield.[6] In another reported method, heating 2,3-dichloro-5-trichloromethylpyridine with a catalyst at 170°C and slowly introducing anhydrous hydrogen fluoride gas for 11 hours, followed by neutralization and extraction, yields the crude product with a purity of 85% and a yield of 65%.[7]

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

A versatile strategy for the synthesis of trifluoromethylpyridines involves the construction of the pyridine ring from acyclic precursors that already incorporate a trifluoromethyl group.[3][4] This "building block" approach allows for the synthesis of a wide variety of substituted trifluoromethylpyridines by choosing appropriate reaction partners. Common trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoroacetoacetate, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, and trifluoromethyl-α,β-ynones.[8]

A representative example is the Bohlmann-Rahtz heteroannulation reaction, which utilizes trifluoromethyl-α,β-ynones and β-enamino esters or ketones to construct the pyridine ring.

Caption: Bohlmann-Rahtz synthesis of trifluoromethylpyridines from building blocks.

Quantitative Data for the Bohlmann-Rahtz Synthesis of Trifluoromethylpyridines

| Trifluoromethyl-α,β-ynone | β-Enamino Ester/Ketone | Product | Yield | Reference |

| 1,1,1-Trifluoro-4-phenyl-3-butyn-2-one | Ethyl 3-amino-2-butenoate | Ethyl 2,6-dimethyl-4-(trifluoromethyl)nicotinate | 85% | [8] |

| 1,1,1-Trifluoro-4-(4-chlorophenyl)-3-butyn-2-one | Ethyl 3-amino-2-butenoate | Ethyl 6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate | 82% | [8] |

| 1,1,1-Trifluoro-4-(4-methylphenyl)-3-butyn-2-one | 3-Amino-3-penten-2-one | 2,3,6-Trimethyl-4-(trifluoromethyl)pyridine | 78% | [8] |

| 1,1,1-Trifluoro-4-cyclohexyl-3-butyn-2-one | Ethyl 3-amino-2-butenoate | Ethyl 6-cyclohexyl-2-methyl-4-(trifluoromethyl)nicotinate | 75% | [8] |

Experimental Protocol for the Bohlmann-Rahtz Synthesis

To a solution of the trifluoromethyl-α,β-ynone (0.5 mmol) and the β-enamino ester or β-enamino ketone (0.6 mmol) in 1,2-dichloroethane (2 mL) is added zinc bromide (ZnBr₂, 0.75 mmol).[8] The reaction mixture is then stirred at 80°C for 12 hours. After completion of the reaction, the mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired polysubstituted trifluoromethylpyridine.[8]

Direct C-H Trifluoromethylation of Pyridines

More recent advancements in synthetic methodology have focused on the direct introduction of a trifluoromethyl group onto the pyridine ring via C-H functionalization. These methods offer increased atom economy and can avoid the multi-step sequences required in classical approaches. Various strategies have been developed, including radical, nucleophilic, and electrophilic trifluoromethylation reactions, often employing transition metal catalysis or photoredox catalysis.[1]

One notable method involves the activation of pyridine as an N-methylpyridinium salt, followed by nucleophilic trifluoromethylation.

Caption: Direct C-H trifluoromethylation of pyridine via an N-methylpyridinium salt intermediate.

Quantitative Data for Direct C-H Trifluoromethylation of Pyridinium Salts

| Pyridine Substrate | Product | Yield | Reference |

| Pyridine | 4-Trifluoromethylpyridine | 85% | |

| 4-Methylpyridine | 4-Methyl-2-trifluoromethylpyridine | 78% | |

| 4-Methoxypyridine | 4-Methoxy-2-trifluoromethylpyridine | 82% | |

| 3-Chloropyridine | 3-Chloro-2-trifluoromethylpyridine & 5-Chloro-2-trifluoromethylpyridine (1:1 ratio) | 75% | |

| 4-Phenylpyridine | 4-Phenyl-2-trifluoromethylpyridine | 80% |

Experimental Protocol for Direct C-H Trifluoromethylation of Pyridinium Salts

The N-methylpyridinium iodide salt is prepared by reacting the corresponding pyridine with methyl iodide. To a mixture of the N-methylpyridinium iodide salt (0.2 mmol) and silver carbonate (Ag₂CO₃, 0.4 mmol) in N,N-dimethylformamide (DMF, 2 mL) is added trifluoroacetic acid (TFA, 0.6 mmol). The reaction mixture is stirred at 100°C for 24 hours in a sealed tube. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the corresponding trifluoromethylpyridine.

Photoredox-Catalyzed Trifluoromethylation

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of trifluoromethyl radicals under mild conditions, enabling the trifluoromethylation of a wide range of substrates, including pyridines. These reactions often utilize a photocatalyst that, upon excitation with visible light, can engage in single-electron transfer processes with a trifluoromethyl source to generate the CF₃ radical.

A common approach involves the use of pyridine N-oxides in conjunction with trifluoroacetic anhydride (TFAA) and a suitable photocatalyst.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 4. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 5. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 6. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 7. alfa-chemical.com [alfa-chemical.com]

- 8. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,3-Dibromo-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 2,3-Dibromo-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Through an examination of its electronic structure, supported by theoretical calculations and experimental evidence, this document delineates the reactivity of this molecule. Detailed experimental protocols for key transformations, quantitative data, and visualizations of reaction pathways are presented to facilitate its application in research and development.

Introduction

This compound is a halogenated pyridine derivative of significant interest in organic synthesis. The presence of two bromine atoms and a potent electron-withdrawing trifluoromethyl group on the pyridine ring creates a unique electronic landscape, defining its reactivity towards both electrophiles and nucleophiles. Understanding the interplay of these substituents is crucial for predicting the regioselectivity of its reactions and for its efficient utilization in the construction of complex molecular architectures. This guide aims to provide a detailed understanding of the electrophilic and nucleophilic sites of this versatile building block.

Electronic Properties and Reactivity

The reactivity of this compound is governed by the electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom, which render the pyridine ring electron-deficient. This electron deficiency is the primary determinant of the molecule's electrophilic and nucleophilic sites.

Nucleophilic Sites

The primary nucleophilic site in this compound is the lone pair of electrons on the nitrogen atom . However, the strong inductive effect of the trifluoromethyl group and the adjacent bromine atoms significantly reduces the basicity and nucleophilicity of the nitrogen. Consequently, reactions involving the nitrogen lone pair as a nucleophile, such as N-alkylation or N-oxidation, typically require strong electrophiles.

Electrophilic Sites

The pyridine ring is highly electron-deficient, making the carbon atoms susceptible to nucleophilic attack. The positions of the carbon atoms, influenced by the substituents, exhibit varying degrees of electrophilicity.

Computational studies on the closely related 2,3-dichloro-5-(trifluoromethyl)pyridine using Density Functional Theory (DFT) provide valuable insights into the electronic distribution. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis indicates that the LUMO is primarily localized on the pyridine ring, signifying that the ring carbons are the principal electrophilic centers.

Based on the strong electron-withdrawing effects of the trifluoromethyl group and the halogens, the electrophilicity of the carbon atoms is predicted to follow the order: C-6 > C-4 > C-2 > C-3 > C-5 .

-

C-2 and C-6 positions: These positions are ortho and para to the electron-withdrawing nitrogen atom and are significantly activated towards nucleophilic aromatic substitution (SNAr).

-

C-4 position: This position is also activated by the nitrogen atom.

-

C-Br bonds: The carbon atoms attached to the bromine atoms (C-2 and C-3) are key electrophilic sites for reactions such as metal-halogen exchange and cross-coupling reactions. Experimental evidence from Buchwald-Hartwig amination of 2,5-dibromo-3-(trifluoromethyl)pyridine suggests that the C-2 position is more reactive towards oxidative addition to a palladium(0) catalyst compared to the C-5 position. This enhanced reactivity at the C-2 position is a common feature in pyridine chemistry.

Quantitative Data

Table 1: Calculated Properties of 2,3-Dichloro-5-(trifluoromethyl)pyridine (DFT B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -8.03 eV |

| LUMO Energy | -1.95 eV |

| HOMO-LUMO Gap | 6.08 eV |

Data extrapolated from a study on the dichloro-analogue. The presence of bromine instead of chlorine is expected to slightly alter these values but the overall trend of electrophilicity is anticipated to be similar.

Key Experimental Protocols

The following protocols are representative of the types of reactions used to probe and utilize the electrophilic sites of this compound.

Regioselective Buchwald-Hartwig Amination

This reaction highlights the differential reactivity of the C-Br bonds, with a preference for substitution at the C-2 position.

Materials:

-

This compound

-

Amine (e.g., morpholine)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-